molecular formula C11H20O B14649327 5-Methoxy-2,7-dimethylocta-1,6-diene CAS No. 54009-90-4

5-Methoxy-2,7-dimethylocta-1,6-diene

Cat. No.: B14649327
CAS No.: 54009-90-4
M. Wt: 168.28 g/mol
InChI Key: XADMTPDRRKVYOK-UHFFFAOYSA-N
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Description

5-Methoxy-2,7-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H20O. It is a derivative of octadiene, characterized by the presence of methoxy and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,7-dimethylocta-1,6-diene typically involves the reaction of 3,7-dimethylocta-1,6-diene with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Rhodium (III) chloride, iron (III) chloride, oxygen

    Hydroformylation: Rhodium hydride complexes

    Isomerization: Catalysts such as rhodium complexes

Major Products Formed

    Oxidation: Methyl ketones

    Hydroformylation: Aldehydes

    Isomerization: Isomerized alkenes

Scientific Research Applications

5-Methoxy-2,7-dimethylocta-1,6-diene is utilized in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of complex organic molecules.

    Biology: Studying the effects of methoxy and methyl groups on biological activity.

    Medicine: Investigating potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the diene structure allows for various addition reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,7-dimethylocta-1,6-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial use.

Properties

CAS No.

54009-90-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

5-methoxy-2,7-dimethylocta-1,6-diene

InChI

InChI=1S/C11H20O/c1-9(2)6-7-11(12-5)8-10(3)4/h8,11H,1,6-7H2,2-5H3

InChI Key

XADMTPDRRKVYOK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(CCC(=C)C)OC)C

Origin of Product

United States

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